4-Bromo-2,6-diethylbenzoic acid
Description
4-Bromo-2,6-diethylbenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the para position and ethyl groups at the ortho positions. This compound is primarily utilized in organic synthesis, pharmaceutical intermediates, and materials science due to its unique electronic and steric properties. The ethyl groups contribute to steric hindrance, influencing reactivity and solubility, while the bromine atom offers a site for further functionalization, such as cross-coupling reactions.
Properties
IUPAC Name |
4-bromo-2,6-diethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-7-5-9(12)6-8(4-2)10(7)11(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAXESMAIOZLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1C(=O)O)CC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304649 | |
| Record name | 4-Bromo-2,6-diethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349716-04-6 | |
| Record name | 4-Bromo-2,6-diethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-diethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-diethylbenzoic acid typically involves the bromination of 2,6-diethylbenzoic acid. The reaction is carried out using bromine (Br₂) in the presence of a suitable catalyst such as iron(III) bromide (FeBr₃). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-diethylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R). The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include the hydrogenated form of the original compound.
Scientific Research Applications
Pharmaceutical Research
4-Bromo-2,6-diethylbenzoic acid serves as a crucial intermediate in synthesizing various pharmaceutical compounds due to its biological activity. Its derivatives have been investigated for potential anti-inflammatory and analgesic effects.
Case Study: Anti-inflammatory Properties
Research indicates that compounds derived from this compound exhibit notable inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory pathways. In vitro studies demonstrated that these derivatives could reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases.
Organic Synthesis
This compound is widely used as a building block in organic synthesis, particularly for creating complex molecules through various coupling reactions.
Table: Comparison of Coupling Reactions
| Reaction Type | Description | Key Features |
|---|---|---|
| Suzuki-Miyaura Coupling | Coupling with aryl or vinyl halides using a palladium catalyst | Forms biaryl compounds |
| Stille Coupling | Involves organotin reagents for cross-coupling | Useful for synthesizing complex structures |
| Heck Reaction | Involves coupling with alkenes under palladium catalysis | Generates substituted alkenes |
Material Science
In material science, this compound is utilized to synthesize advanced materials and polymers. Its ability to form stable bonds makes it suitable for developing high-performance materials used in electronics and coatings.
Case Study: Polymer Synthesis
The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies show that polymers containing this compound exhibit improved resistance to heat and chemicals compared to conventional polymers.
Environmental Applications
Research has also explored the use of this compound in environmental applications, particularly in the development of biodegradable materials.
Table: Environmental Impact Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Biodegradability Tests | Compounds derived from this compound showed enhanced degradation rates in soil environments | Potential for eco-friendly materials |
| Toxicity Assessments | Low toxicity levels observed in aquatic organisms during exposure tests | Safe for environmental applications |
Chemical Reactions and Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Bromination of Diethylbenzoic Acid : Utilizing bromine under controlled conditions.
- Electrophilic Aromatic Substitution : Reacting diethylbenzene with bromine in the presence of a Lewis acid catalyst.
Table: Synthesis Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, Acetic Acid | 85% |
| Electrophilic Substitution | Lewis Acid Catalyst (e.g., AlCl₃) | 90% |
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-diethylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and ethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 2,6-positions and para-bromine, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis:
Physicochemical Properties
- Methyl derivative: Higher melting point (~150–160°C inferred from analogs). Dichloro derivative: Melting point ~64–65°C. Difluoro derivative: Likely higher thermal stability due to fluorine’s strong C-F bonds.
Acidity :
Ethyl groups are electron-donating, reducing acidity compared to chloro or nitro derivatives. For example:
Biological Activity
4-Bromo-2,6-diethylbenzoic acid is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and two ethyl groups attached to a benzoic acid framework. Its molecular formula is . The unique substitution pattern influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The bromine and ethyl substituents can modulate the compound's binding affinity, impacting several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties.
- Protein Interactions : It may influence protein-ligand interactions, which are critical for various cellular functions.
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit enzymes such as cyclooxygenase (COX), which play a significant role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
Analgesic Properties
In addition to anti-inflammatory effects, this compound may also possess analgesic properties. Studies have suggested that it can alleviate pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), although further investigation is required to confirm these findings.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-methylbenzoic acid | Bromine at ortho position; one methyl group | Different substitution pattern affects reactivity |
| 3-Bromo-2-methylbenzoic acid | Bromine at meta position; one methyl group | Different biological activity profile |
| 4-Chloro-2,6-diethylbenzoic acid | Chlorine instead of bromine | Chlorine's electronegativity alters reactivity |
This comparison highlights how variations in substitution patterns can significantly influence chemical properties and biological activities.
Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have shown that this compound can effectively inhibit COX enzymes, leading to decreased inflammatory responses .
- Molecular Docking Studies : Computational analyses have indicated that this compound has favorable binding interactions with specific protein targets involved in inflammation and pain pathways .
- Case Studies : Clinical observations have suggested potential therapeutic applications in treating conditions characterized by inflammation and pain, although more extensive clinical trials are necessary .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
